molecular formula C23H20N2O6 B12406888 Nlrp3-IN-8

Nlrp3-IN-8

Cat. No.: B12406888
M. Wt: 420.4 g/mol
InChI Key: HOPNWVAJWVCASY-CQYWEGEGSA-N
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Description

Nlrp3-IN-8 is a small molecule inhibitor that targets the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by regulating the activation of caspase-1 and the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . This compound has garnered significant attention due to its potential therapeutic applications in treating various inflammatory and autoimmune diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nlrp3-IN-8 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general methods for synthesizing small molecule inhibitors like this compound often involve:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process while ensuring consistency, purity, and compliance with regulatory standards. This may include optimizing reaction conditions, using automated synthesis equipment, and implementing quality control measures.

Chemical Reactions Analysis

Types of Reactions

Nlrp3-IN-8 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the this compound molecule. These products are typically characterized and evaluated for their biological activity and stability.

Scientific Research Applications

Nlrp3-IN-8 has a wide range of scientific research applications, including:

Mechanism of Action

Nlrp3-IN-8 exerts its effects by inhibiting the activation of the NLRP3 inflammasome. The compound binds to the NLRP3 protein, preventing its interaction with the adaptor protein ASC and the effector protein pro-caspase-1. This inhibition blocks the formation of the NLRP3 inflammasome complex, thereby reducing the production of pro-inflammatory cytokines interleukin-1β and interleukin-18 . The molecular targets and pathways involved include the NLRP3 protein, ASC, and caspase-1, as well as downstream signaling pathways that mediate inflammation .

Comparison with Similar Compounds

Similar Compounds

Several other compounds are known to target the NLRP3 inflammasome, including:

Uniqueness of Nlrp3-IN-8

This compound is unique in its specific binding affinity and selectivity for the NLRP3 protein. It has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for various inflammatory and autoimmune diseases. Its distinct chemical structure and mechanism of action differentiate it from other NLRP3 inhibitors, making it a valuable tool for research and drug development .

Properties

Molecular Formula

C23H20N2O6

Molecular Weight

420.4 g/mol

IUPAC Name

N-[4-[(E)-2-[3,5-dimethoxy-2-[(E)-2-nitroethenyl]phenyl]ethenyl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C23H20N2O6/c1-29-19-14-17(20(11-12-25(27)28)22(15-19)30-2)8-5-16-6-9-18(10-7-16)24-23(26)21-4-3-13-31-21/h3-15H,1-2H3,(H,24,26)/b8-5+,12-11+

InChI Key

HOPNWVAJWVCASY-CQYWEGEGSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=C/[N+](=O)[O-])/C=C/C2=CC=C(C=C2)NC(=O)C3=CC=CO3

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=C[N+](=O)[O-])C=CC2=CC=C(C=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

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